N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Overview
Description
“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic organic compound that features a unique combination of a dioxido-dihydrothiophene ring and a hydroxy-oxoquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the dioxido-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative.
Synthesis of the hydroxy-oxoquinazoline moiety: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Coupling of the two moieties: The final step involves the coupling of the dioxido-dihydrothiophene ring with the hydroxy-oxoquinazoline moiety through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Biological Probes: It could be used as a probe to study biological pathways involving thiophene or quinazoline derivatives.
Industry
Polymer Science: Potential use in the synthesis of novel polymers with unique electronic or mechanical properties.
Agriculture: Possible applications as a pesticide or herbicide, pending further research.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The dioxido-dihydrothiophene ring could interact with sulfur-containing enzymes, while the hydroxy-oxoquinazoline moiety might interact with nucleotide-binding sites.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide.
Quinazoline Derivatives: Compounds like 4-aminoquinazoline.
Uniqueness
The combination of the dioxido-dihydrothiophene ring and the hydroxy-oxoquinazoline moiety is unique, potentially offering a distinct set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c19-13(16-10-6-8-24(22,23)9-10)5-7-18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-4,6,8,10H,5,7,9H2,(H,16,19)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOYXTHYIVUFNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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